molecular formula C24H17N3O7 B2541644 N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide CAS No. 872613-05-3

N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B2541644
CAS No.: 872613-05-3
M. Wt: 459.414
InChI Key: ZIKOMNQYTIRCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide” is a complex organic compound that features a benzodioxole ring, a benzofuran ring, and a nitrobenzamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzodioxole Ring: This step may involve the use of catechol derivatives and appropriate reagents to form the benzodioxole structure.

    Attachment of the Nitrobenzamide Group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the benzodioxole ring.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation reagents or electrophilic aromatic substitution conditions.

Major Products

    Oxidation Products: Oxidized derivatives of the benzofuran or benzodioxole rings.

    Reduction Products: Amino derivatives of the nitrobenzamide group.

    Substitution Products: Halogenated or other substituted aromatic derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Industry

Possible uses in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide
  • N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide

Uniqueness

The presence of both the benzodioxole and benzofuran rings, along with the nitrobenzamide group, makes “N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide” unique. This combination of functional groups may impart distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(4-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O7/c1-13-6-7-14(10-17(13)27(30)31)23(28)26-21-16-4-2-3-5-18(16)34-22(21)24(29)25-15-8-9-19-20(11-15)33-12-32-19/h2-11H,12H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKOMNQYTIRCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.